molecular formula C23H16N2O2 B14168121 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole CAS No. 3788-66-7

2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole

Cat. No.: B14168121
CAS No.: 3788-66-7
M. Wt: 352.4 g/mol
InChI Key: KKDLKBVEHOJWKX-UHFFFAOYSA-N
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Description

2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding a high percentage of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole has several scientific research applications:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in the study of cellular processes due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized as a fluorescent whitening agent in plastics and textiles.

Mechanism of Action

The mechanism of action of 2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is exploited in various applications, including imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]phenyl]-5-methylbenzoxazole
  • 2-(2-Benzoxazolyl)phenyl benzoate
  • 4,4′-Di(benzoxazol-2-yl)stilbene

Uniqueness

2-[2-[4-(2-Benzoxazolyl)phenyl]ethenyl]-5-methylbenzoxazole is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it offers better stability and higher fluorescence quantum yield, making it more suitable for certain applications .

Properties

CAS No.

3788-66-7

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

IUPAC Name

2-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C23H16N2O2/c1-15-6-12-21-19(14-15)24-22(26-21)13-9-16-7-10-17(11-8-16)23-25-18-4-2-3-5-20(18)27-23/h2-14H,1H3

InChI Key

KKDLKBVEHOJWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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